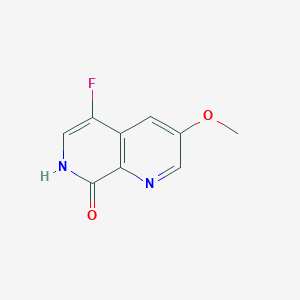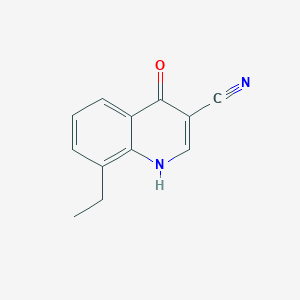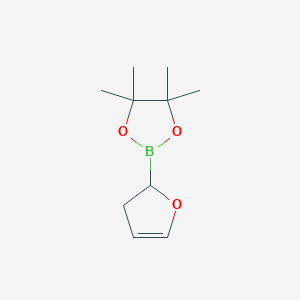
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a dihydrofuran ring and a dioxaborolane moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dihydrofuran with a boronic ester. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Starting Materials: 2,3-Dihydrofuran and a boronic ester.
Catalyst: Palladium or other transition metal catalysts.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (50-100°C), and an appropriate solvent (e.g., toluene or THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The dihydrofuran ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The boron atom can participate in substitution reactions, forming new C-B bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various substituted furans, saturated boron-containing compounds, and new organoboron derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which 2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, while the dihydrofuran ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate biological pathways and chemical reactions, making the compound versatile in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuran: A simpler analog that lacks the boron-containing dioxaborolane moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound that lacks the dihydrofuran ring but retains the boron-containing moiety.
Uniqueness
2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the dihydrofuran ring and the dioxaborolane moiety
Eigenschaften
Molekularformel |
C10H17BO3 |
|---|---|
Molekulargewicht |
196.05 g/mol |
IUPAC-Name |
2-(2,3-dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5,7-8H,6H2,1-4H3 |
InChI-Schlüssel |
WFXNJIDLACNEAV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


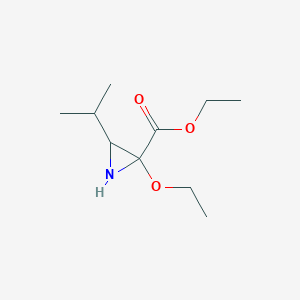
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)
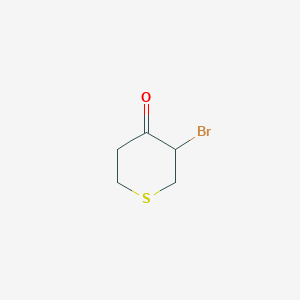
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
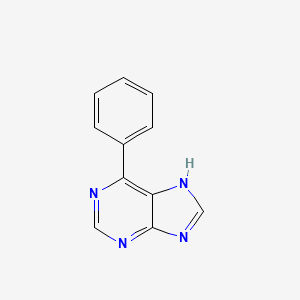
![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)

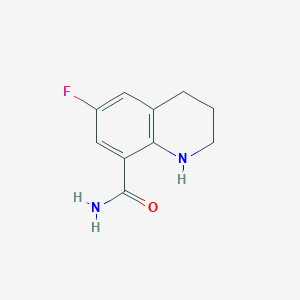
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
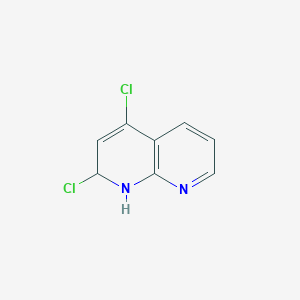
![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)
